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For Researchers, Scientists, and Drug Development Professionals

Introduction
CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic

detergent widely employed in the fields of biochemistry and molecular biology. Its unique

chemical structure, combining features of both bile salts and sulfobetaine-type detergents,

makes it a versatile tool for solubilizing membrane proteins and disrupting protein-protein

interactions while preserving the native state and function of the proteins. This non-denaturing

characteristic is particularly crucial in studies involving sensitive protein complexes and

functional assays.[1] This in-depth technical guide provides a comprehensive overview of the

core physicochemical properties of CHAPS, detailed experimental protocols for its use and

characterization, and visual workflows to aid in experimental design.

Physicochemical Properties of CHAPS
The efficacy of CHAPS as a detergent is rooted in its distinct physicochemical properties.

These properties, including its critical micelle concentration (CMC), aggregation number, and

micellar weight, dictate its behavior in solution and its interaction with biological

macromolecules.
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Property Value Conditions/Notes

Chemical Formula C₃₂H₅₈N₂O₇S

Molecular Weight 614.88 g/mol

Appearance White crystalline powder

Solubility
Soluble in water (up to 50

mg/mL)

Critical Micelle Concentration

(CMC)
6-10 mM in water

The CMC is the concentration

at which detergent monomers

begin to form micelles. The

CMC of CHAPS is dependent

on salt concentration,

decreasing with increasing

ionic strength. For example,

the CMC is approximately 6.41

mM in the absence of salt and

decreases to 4.10 mM in the

presence of 1.5 M NaCl.

Second CMC ~14 mM

A second critical micelle

concentration has been

reported, suggesting a change

in micelle structure at higher

concentrations.

Aggregation Number 4-14

The aggregation number is the

average number of detergent

monomers per micelle. This

number can be influenced by

factors such as ionic strength

and temperature.

Micellar Weight ~6,150 Da

Calculated from the molecular

weight and the aggregation

number.
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pH Range for Use 2-12
CHAPS is effective over a

broad pH range.

Dialyzable Yes

Due to its relatively high CMC

and small micelle size, CHAPS

can be readily removed from

protein samples by dialysis.[1]

UV Absorbance Low

CHAPS exhibits low

absorbance in the ultraviolet

region, which is advantageous

for spectrophotometric

monitoring of proteins.

Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by
Conductometry
Principle: The conductivity of a detergent solution increases linearly with concentration. At the

CMC, the rate of increase in conductivity decreases because the micelles are less mobile than

the individual detergent monomers. The breakpoint in the conductivity versus concentration plot

corresponds to the CMC.

Materials:

CHAPS detergent

High-purity deionized water

Conductivity meter with a temperature-controlled cell

Magnetic stirrer and stir bar

Calibrated glassware (burette, volumetric flasks)

Procedure:
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Prepare a stock solution of CHAPS (e.g., 50 mM) in deionized water.

Place a known volume of deionized water (e.g., 50 mL) in a temperature-controlled beaker

equipped with a magnetic stir bar and the conductivity probe.

Allow the water to equilibrate to the desired temperature (e.g., 25°C) and record the initial

conductivity.

Titrate the CHAPS stock solution into the water in small, precise increments (e.g., 0.1 mL)

using a burette.

After each addition, allow the solution to stabilize for a few minutes with gentle stirring and

record the conductivity.

Continue the titration well beyond the expected CMC.

Plot the conductivity (y-axis) against the CHAPS concentration (x-axis).

The plot will show two linear regions with different slopes. The intersection of the two lines

represents the CMC.

Determination of Aggregation Number by Static Light
Scattering (SLS)
Principle: The intensity of light scattered by a solution is proportional to the molecular weight of

the particles in the solution. By measuring the scattered light intensity of a series of detergent

solutions above the CMC, the molecular weight of the micelles can be determined. The

aggregation number is then calculated by dividing the micellar weight by the molecular weight

of a single detergent monomer.

Materials:

CHAPS detergent

High-purity deionized water or a suitable buffer, filtered through a 0.22 µm filter

Static light scattering instrument
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Refractive index detector

Size exclusion chromatography (SEC) system (optional, for separating micelles from

monomers)

Procedure:

Prepare a series of CHAPS solutions at different concentrations above the CMC in filtered,

degassed buffer.

Calibrate the light scattering instrument with a known standard (e.g., toluene).

Inject the CHAPS solutions into the light scattering instrument.

Measure the intensity of scattered light at various angles.

Simultaneously, measure the refractive index of each solution using a refractive index

detector to determine the specific refractive index increment (dn/dc) of CHAPS.

Use the Debye equation to plot the reciprocal of the excess scattered light intensity against

the concentration.

The intercept of this plot is equal to the reciprocal of the weight-average molecular weight of

the micelles.

Calculate the aggregation number by dividing the micellar weight by the molecular weight of

a CHAPS monomer (614.88 g/mol ).

Co-Immunoprecipitation (Co-IP) of Membrane Proteins
This protocol describes the immunoprecipitation of a target membrane protein and its

interacting partners using a CHAPS-based lysis buffer.

Materials:

Cells or tissue expressing the protein of interest
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CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS,

Protease Inhibitor Cocktail

Antibody specific to the target protein

Protein A/G agarose or magnetic beads

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPS

Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer

Procedure:

Cell Lysis:

Wash cells with ice-cold PBS.

Add ice-cold CHAPS Lysis Buffer to the cell pellet and incubate on ice for 30 minutes with

occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the solubilized proteins.

Immunoprecipitation:

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

Centrifuge and transfer the supernatant to a new tube.

Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight

at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads three times with ice-cold Wash Buffer.

Elution:

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-

10 minutes at room temperature.

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting.

Two-Dimensional (2D) Gel Electrophoresis of Membrane
Proteins
This protocol outlines the use of CHAPS for the solubilization and separation of membrane

proteins by 2D gel electrophoresis.

Materials:

Membrane protein sample

Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 65 mM DTT,

and a trace of bromophenol blue

Immobilized pH Gradient (IPG) strips

SDS-PAGE gels and buffers

Staining solution (e.g., Coomassie Brilliant Blue or silver stain)

Procedure:

Sample Solubilization:

Resuspend the membrane protein pellet in Solubilization Buffer.
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Incubate for 1 hour at room temperature with occasional vortexing to ensure complete

solubilization.

Centrifuge at high speed to remove any insoluble material.

First Dimension: Isoelectric Focusing (IEF):

Rehydrate the IPG strip with the solubilized protein sample overnight at room temperature.

Perform isoelectric focusing according to the manufacturer's instructions for the IPG strip

and IEF unit.

Second Dimension: SDS-PAGE:

Equilibrate the focused IPG strip in SDS equilibration buffer with DTT, followed by a

second equilibration in the same buffer containing iodoacetamide.

Place the equilibrated IPG strip on top of an SDS-PAGE gel.

Run the second dimension electrophoresis to separate proteins based on their molecular

weight.

Visualization:

Stain the gel with a suitable protein stain to visualize the separated protein spots.

Mandatory Visualizations
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Caption: Co-Immunoprecipitation Workflow using CHAPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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